molecular formula C15H19NO4 B6635639 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid

2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid

Cat. No.: B6635639
M. Wt: 277.31 g/mol
InChI Key: LTGJBSNVBCHCRV-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid is a chemical compound that features a morpholine ring substituted with a phenylpropanoyl group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(2-phenylpropanoyl)morpholin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(12-5-3-2-4-6-12)15(19)16-7-8-20-10-13(16)9-14(17)18/h2-6,11,13H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJBSNVBCHCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCOCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid typically involves the reaction of morpholine with 2-phenylpropanoyl chloride under basic conditions to form the intermediate 4-(2-Phenylpropanoyl)morpholine. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid involves its interaction with specific molecular targets. The phenylpropanoyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity. The acetic acid moiety may facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylpropanoyl)morpholine: Lacks the acetic acid moiety, which may affect its solubility and reactivity.

    2-Phenylpropanoyl acetic acid: Lacks the morpholine ring, which may influence its binding affinity and selectivity.

    Morpholin-3-yl acetic acid: Lacks the phenylpropanoyl group, which may alter its biological activity.

Uniqueness

2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid is unique due to the combination of the morpholine ring, phenylpropanoyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

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